N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
This compound features a pyridin-2-one core substituted at the 6-position with a 3-phenyl-1,2,4-oxadiazole moiety and an acetamide side chain linked to a 2,4-difluorophenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capabilities, while the difluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O3/c22-14-9-10-16(15(23)11-14)24-18(28)12-27-17(7-4-8-19(27)29)21-25-20(26-30-21)13-5-2-1-3-6-13/h1-11H,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOASVFAIXIWMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=O)N3CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Ring Construction: The pyridine ring can be constructed via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reactions: The final step often involves coupling the oxadiazole and pyridine moieties with the difluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, suggesting that derivatives of this structure may exhibit similar properties.
Case Study: Anticancer Efficacy
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
This data indicates that compounds with similar structures could be effective in targeting specific cancers, warranting further investigation into their mechanisms of action and optimization for enhanced efficacy .
Anti-inflammatory Potential
In silico studies have suggested that compounds containing the oxadiazole moiety may function as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies indicate a strong binding affinity of the compound to the active site of 5-LOX, suggesting potential for development as an anti-inflammatory agent.
Molecular Docking Results
| Compound | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| N-(2,4-difluorophenyl)... | -9.5 | Hydrogen bonds |
| Control Compound | -7.8 | Hydrophobic interactions |
These findings suggest that further structural modifications could enhance the anti-inflammatory properties of this compound .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of oxadiazole derivatives followed by acetamide coupling reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compounds.
Synthesis Overview
- Formation of Oxadiazole : React phenylhydrazine with appropriate carboxylic acids.
- Pyridine Coupling : Introduce pyridine derivatives through nucleophilic substitution.
- Final Acetamide Formation : React with acetic anhydride or acetyl chloride.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with protein-protein interactions.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
Compounds e–o in share acetamide backbones but differ in substituents and stereochemistry. Key distinctions include:
- Core modifications: Compounds e, f, and g feature hexan-2-yl peptide-like chains with amino/hydroxy groups, likely targeting proteases or enzymes requiring polar interactions. In contrast, the target compound’s pyridinone-oxadiazole core favors flat, planar binding to aromatic-rich pockets (e.g., kinase ATP sites).
- Substituent effects: The 2,6-dimethylphenoxy group in e–o enhances steric bulk but lacks the electron-withdrawing properties of the target’s 2,4-difluorophenyl group. Fluorine atoms may improve metabolic stability and binding affinity to hydrophobic targets.
- Stereochemistry: Compounds m–o have defined (R/S) configurations, which are critical for selectivity in chiral environments.
Thieno-Pyrimidinone Derivatives from Recent Literature (2023)
lists compounds such as 577962-34-6 and 577961-32-1, which share acetamide linkages but incorporate thieno[2,3-d]pyrimidinone or triazole cores. Key comparisons:
- Substituent positioning : The 3-ethyl-5,6-dimethyl group in 577962-34-6 introduces steric hindrance, whereas the target’s 3-phenyl-1,2,4-oxadiazole may engage in π-π stacking with aromatic residues in target proteins.
- Bioavailability : The thioether linkage in 577962-34-6 may confer faster hepatic clearance compared to the target’s more stable oxadiazole-acetamide bond.
Comparative Data Table
Research Findings and Implications
- Binding Affinity: The target’s oxadiazole moiety may mimic carboxylate groups in substrates, enabling competitive inhibition of enzymes like poly(ADP-ribose) polymerase (PARP) or cyclooxygenase (COX). This contrasts with the dimethylphenoxy group in e–o, which likely engages in hydrophobic interactions .
- Solubility : The difluorophenyl group balances lipophilicity, whereas the thioether in 577962-34-6 reduces aqueous solubility, necessitating formulation adjustments .
- Synthetic Accessibility : The absence of stereocenters in the target compound simplifies large-scale production compared to m–o , which require enantioselective synthesis .
Biological Activity
N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (CAS Number: 1105200-82-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety known for various pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H14F2N4O3 with a molecular weight of 408.4 g/mol. Its structure includes a difluorophenyl group, an oxadiazole ring, and a pyridine derivative which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H14F2N4O3 |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 1105200-82-5 |
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives have shown potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values for these compounds often fall within the micromolar range.
Key Findings:
- Cytotoxicity: The compound exhibited an IC50 value comparable to established anticancer drugs like doxorubicin and tamoxifen.
- Mechanism of Action: It is suggested that the mechanism may involve disruption of DNA replication processes and induction of apoptosis in cancer cells .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for antimicrobial properties. Studies indicate that certain modifications to the oxadiazole ring enhance activity against bacterial strains.
Case Study:
A study found that specific oxadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) on the phenyl ring was noted to improve antimicrobial efficacy .
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Electron-Withdrawing Groups | Increased cytotoxicity against cancer cells |
| Substitution on Oxadiazole Ring | Enhanced antimicrobial properties |
Q & A
Q. What are the common synthetic pathways for synthesizing N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridinone core via cyclization of substituted malononitrile derivatives under acidic conditions.
- Step 2: Introduction of the 1,2,4-oxadiazol-5-yl group through a [3+2] cycloaddition between nitrile oxides and amidoximes, catalyzed by zeolites or pyridine .
- Step 3: Acetamide coupling via nucleophilic substitution between the pyridinone intermediate and 2,4-difluoroaniline derivatives, often using carbodiimide coupling agents . Key challenges include controlling regioselectivity during oxadiazole formation and ensuring high purity via recrystallization or chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Essential methods include:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., fluorine coupling in the difluorophenyl group, pyridinone ring protons) .
- IR Spectroscopy: Identification of carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (~1250–1350 cm⁻¹) .
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns, particularly for the oxadiazole moiety .
- X-ray Crystallography: Resolves ambiguities in stereochemistry and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole ring formation?
Optimization strategies include:
- Catalyst Screening: Pyridine or zeolite catalysts enhance cycloaddition efficiency by stabilizing transition states .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitrile oxides and amidoximes .
- Temperature Control: Reactions performed at 80–100°C reduce side-product formation (e.g., nitrile oxide dimerization) .
- In Situ Monitoring: Use of TLC or HPLC to track reaction progress and terminate at optimal conversion (~85–90%) .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Contradictions may arise due to:
- Purity Variations: Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay Conditions: Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter compound stability or target engagement. Standardize protocols across labs .
- Structural Analogues: Test structurally related compounds to isolate the pharmacophore’s contribution. For example, replacing the difluorophenyl group with chlorophenyl may clarify SAR .
Q. What experimental approaches can elucidate the compound’s mechanism of action against kinase targets?
Methodological frameworks include:
- Kinase Inhibition Assays: Use recombinant kinases (e.g., EGFR, BRAF) in ATP-competitive ELISA formats to measure IC₅₀ and values .
- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, focusing on interactions between the oxadiazole ring and kinase hinge regions .
- Mutagenesis Studies: Engineer kinase mutants (e.g., T790M in EGFR) to test resistance profiles and validate binding hypotheses .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring thermal stabilization of the kinase in the presence of the compound .
Methodological Considerations
- Synthetic Scalability: For gram-scale synthesis, prioritize continuous flow reactors to maintain reaction control and reduce batch variability .
- Stability Testing: Assess photodegradation and hydrolytic stability under physiological conditions (pH 7.4, 37°C) to inform formulation strategies .
- Data Reproducibility: Share raw spectral data (e.g., NMR FID files) and crystallization parameters (e.g., solvent ratios) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
